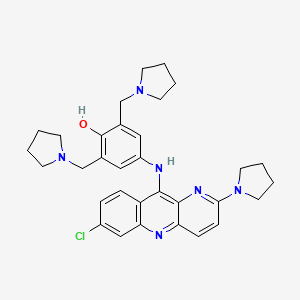

Tripynadine

Description

Properties

CAS No. |

81849-98-1 |

|---|---|

Molecular Formula |

C32H37ClN6O |

Molecular Weight |

557.1 g/mol |

IUPAC Name |

4-[(7-chloro-2-pyrrolidin-1-ylbenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol |

InChI |

InChI=1S/C32H37ClN6O/c33-24-7-8-26-28(19-24)35-27-9-10-29(39-15-5-6-16-39)36-31(27)30(26)34-25-17-22(20-37-11-1-2-12-37)32(40)23(18-25)21-38-13-3-4-14-38/h7-10,17-19,40H,1-6,11-16,20-21H2,(H,34,35) |

InChI Key |

ZYOPGCVAEAHSLX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)NC4=C5C(=NC6=C4C=CC(=C6)Cl)C=CC(=N5)N7CCCC7 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-pyrrolidino-7-chloro-10-(3',5-bis(pyrrolidino-1-methyl)-4'-hydroxyphenyl)aminobenzo-1,5-naphthyridine M 7204 M-7204 tripynadine |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Elucidation of Triphenylpyridine: A Technical Overview

Introduction

Triphenylpyridine, a heterocyclic aromatic compound with the general chemical formula C₂₃H₁₇N, is a significant molecular scaffold in medicinal chemistry, materials science, and organic synthesis.[1][2] Its structure, characterized by a central pyridine ring substituted with three phenyl groups, gives rise to a variety of isomers depending on the substitution pattern of the phenyl groups on the pyridine ring. This guide provides a detailed technical examination of the structure of triphenylpyridine, with a primary focus on the most extensively studied isomer, 2,4,6-triphenylpyridine.[3][4] It will cover its core structural features, quantitative structural data, experimental protocols for its synthesis and characterization, and a visual representation of its molecular architecture.

Core Structure and Isomerism

The fundamental structure of triphenylpyridine consists of a six-membered pyridine ring to which three phenyl groups are covalently bonded. The positions of these phenyl groups on the pyridine ring define the specific isomer. While numerous isomers are theoretically possible, 2,4,6-triphenylpyridine is the most commonly synthesized and characterized.[5][6][7] Other isomers, such as 2,3,4-triphenylpyridine, are also known but are less frequently described in the literature.[5][6]

2,4,6-Triphenylpyridine:

The molecule has a non-planar structure, with the three phenyl groups being rotated out of the plane of the central pyridine ring.[10]

Quantitative Structural Data

The precise bond lengths and angles of triphenylpyridine are determined experimentally through techniques such as X-ray crystallography.[11] While detailed crystallographic data for 2,4,6-triphenylpyridine is available from resources like the Cambridge Structural Database, the following table summarizes calculated bond angles for the central pyridine ring, providing insight into its geometry.[4][10]

| Atoms Involved | Calculated Bond Angle (°) |

| C-N-C | 117.6 |

| N-C-C | 123.5 |

| C-C-C (ortho) | 118.2 |

| C-C-C (meta) | 119.0 |

| Table 1: Calculated bond angles of the central pyridine ring in 2,4,6-triphenylpyridine.[10] |

Experimental Protocols

The synthesis and structural confirmation of triphenylpyridine involve a combination of synthetic organic chemistry techniques and spectroscopic analysis.

Synthesis of 2,4,6-Triphenylpyridine

A common method for the synthesis of 2,4,6-triaryl pyridines is the cyclocondensation reaction of aldehydes, enolizable ketones, and an ammonia source, such as ammonium acetate.

Example Protocol:

-

A mixture of an appropriate acetophenone derivative (2.2 mmol) and an arylacetic acid (1.0 mmol) is prepared in n-hexane (5.0 mL).

-

trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl ethaneperoxate (1.0 mmol) is added to the mixture.

-

An aqueous solution of potassium hydroxide (3.0 mL of 1.0 M) is then added, and the mixture is stirred at room temperature.

-

The reaction progress is monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with an aqueous solution of sodium sulfite (3.0 mL of 1.0 M).

-

The mixture is diluted with distilled water and filtered to isolate the solid product.

-

The crude product is then purified by crystallization from ethanol to yield the pure 2,4,6-triaryl pyridine.

Structural Characterization

The structure of the synthesized triphenylpyridine is confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the arrangement of atoms in the molecule. The chemical shifts provide information about the electronic environment of the hydrogen and carbon atoms.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Protons |

| ¹H | 7.43 – 7.54 | m | 9H |

| ¹H | 7.74 | d | 2H |

| ¹H | 7.89 | s | 2H |

| ¹H | 8.20 | d | 4H |

| ¹³C | 117.1, 127.1, 127.2, 128.7, 128.9, 129.0, 129.1, 139.6, 150.2, 157.5 | ||

| Table 2: ¹H and ¹³C NMR spectral data for 2,4,6-triphenylpyridine in CDCl₃.[12] |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum for 2,4,6-triphenylpyridine.[3][13]

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.[3]

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of 2,4,6-triphenylpyridine.

Caption: 2D structure of 2,4,6-triphenylpyridine.

References

- 1. lookchem.com [lookchem.com]

- 2. Strong emission of 2,4,6-triphenylpyridine-functionalized polytyrosine and hydrogen-bonding interactions with poly(4-vinylpyridine) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Pyridine, 2,4,6-triphenyl- [webbook.nist.gov]

- 4. 2,4,6-Triphenylpyridine | C23H17N | CID 136370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,4-Triphenylpyridine | C23H17N | CID 13284471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3,4-TRIPHENYLPYRIDINE | 130318-01-3 [amp.chemicalbook.com]

- 7. 2,4,6-TRIPHENYLPYRIDINE | 580-35-8 [chemicalbook.com]

- 8. 2,4,6-TRIPHENYLPYRIDINE CAS#: 580-35-8 [m.chemicalbook.com]

- 9. 2,4,6-Triphenylpyridine | 580-35-8 | AAA58035 | Biosynth [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Pyridine, 2,4,6-triphenyl- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Triphenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of triphenylpyridine, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details established synthetic protocols, in-depth characterization data, and visual representations of reaction pathways and experimental workflows.

Introduction

Triphenylpyridines are a class of aromatic heterocyclic compounds that have garnered significant interest due to their diverse applications. Their rigid, planar structure and tunable electronic properties make them valuable building blocks in the development of pharmaceuticals, organic light-emitting diodes (OLEDs), and chemical sensors. This guide focuses on the practical aspects of synthesizing and characterizing 2,4,6-triphenylpyridine, a representative member of this class.

Synthesis of 2,4,6-Triphenylpyridine

The synthesis of 2,4,6-triphenylpyridine can be achieved through several methods. The most prominent and historically significant routes are the Kröhnke and Hantzsch pyridine syntheses.

Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a versatile method for preparing substituted pyridines.[1] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[2][3] The reaction proceeds through a Michael addition followed by cyclization and aromatization.[1]

Experimental Protocol:

A detailed experimental protocol for a one-pot synthesis of 2,4,6-triphenylpyridine is as follows:

-

Preparation of the α,β-unsaturated ketone (Chalcone):

-

In a mortar and pestle, grind one pellet of sodium hydroxide (approximately 75-95 mg) with 240 mg of acetophenone to form a smooth paste.[4]

-

Add 110 mg of benzaldehyde to the paste and continue grinding for 15 minutes. The mixture will initially form a thick paste and then solidify.[4]

-

Allow the solid crude product to stand for 20 minutes.[4]

-

-

Cyclization and Aromatization:

-

In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 150 mg of ammonium acetate and 10 mL of glacial acetic acid. Stir the mixture at room temperature for 5 minutes.[4]

-

Add the solid chalcone prepared in the previous step to the flask.

-

Fit the flask with a reflux condenser and heat the mixture at reflux for 2 hours.[4]

-

After reflux, allow the reaction mixture to cool to room temperature.

-

-

Isolation and Purification:

-

Add 10 mL of water to the cooled reaction mixture and place the flask in an ice-water bath until crystals form.[4]

-

Collect the solid product by vacuum filtration using a Hirsch funnel.

-

Wash the crystals with deionized water (2 x 3 mL) followed by cold 95% ethanol (2 x 3 mL).[4]

-

Dry the purified 2,4,6-triphenylpyridine.

-

Caption: Kröhnke Pyridine Synthesis Pathway.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is another classic multi-component reaction for the preparation of pyridines.[5] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[5][6] The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[5]

Experimental Protocol:

A general procedure for the Hantzsch synthesis that can be adapted for 2,4,6-triphenylpyridine is as follows:

-

Reaction Setup:

-

In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl benzoylacetate (2 equivalents), and ammonium acetate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

-

Reaction Execution:

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

-

Oxidation:

-

After the formation of the dihydropyridine intermediate, an oxidizing agent (e.g., ferric chloride, manganese dioxide, or potassium permanganate) is added to the reaction mixture to facilitate aromatization to the pyridine ring.[5]

-

-

Isolation and Purification:

-

After cooling, the reaction mixture is typically poured into water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).

-

Caption: Hantzsch Pyridine Synthesis Pathway.

Characterization of 2,4,6-Triphenylpyridine

Thorough characterization is essential to confirm the identity and purity of the synthesized 2,4,6-triphenylpyridine. The following spectroscopic and analytical techniques are commonly employed.

Spectroscopic Data

| Technique | Observed Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) 8.20 (d, J = 7.5 Hz, 4H), 7.89 (s, 2H), 7.74 (d, J = 7.5 Hz, 2H), 7.54 - 7.43 (m, 9H) | |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm) 157.5, 150.2, 139.6, 129.1, 129.0, 128.9, 128.7, 127.2, 127.1, 117.1 | [7] |

| FTIR (KBr) | ν (cm⁻¹) Major peaks corresponding to C-H stretching of aromatic rings, C=C and C=N stretching of the pyridine and phenyl rings. | |

| UV-Vis (Ethanol) | λmax (nm) 312 | [8] |

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids.[9] For 2,4,6-triphenylpyridine, X-ray crystallography reveals a non-planar structure where the phenyl rings are twisted with respect to the central pyridine ring.[10] This steric hindrance influences the crystal packing and solid-state properties of the molecule.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth:

-

Suitable single crystals of 2,4,6-triphenylpyridine can be grown by slow evaporation of a saturated solution in a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate.[10]

-

-

Data Collection:

-

A selected single crystal is mounted on a goniometer.

-

The crystal is cooled, typically under a stream of liquid nitrogen, to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

-

The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and torsion angles.

-

Experimental Workflow Overview

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its structure is confirmed.

Caption: General Experimental Workflow.

Conclusion

This technical guide has provided detailed methodologies for the synthesis of 2,4,6-triphenylpyridine via the Kröhnke and Hantzsch reactions. Furthermore, a comprehensive summary of the characterization data obtained from various spectroscopic and analytical techniques has been presented. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and application of triphenylpyridine derivatives in drug discovery and materials science.

References

- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Kröhnke Pyridine Synthesis [drugfuture.com]

- 4. chemistry-online.com [chemistry-online.com]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. chemtube3d.com [chemtube3d.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 2,4,6-TRIPHENYLPYRIDINE | 580-35-8 [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Foundational Synthesis of Pyridine: A Technical Guide

Executive Summary: Pyridine, a cornerstone heterocyclic compound in pharmaceuticals, agrochemicals, and industrial chemistry, has a rich history stretching back to the mid-19th century. Its journey from a foul-smelling curiosity isolated from burnt animal bones to a synthetically accessible building block is a story of fundamental advancements in organic chemistry. This technical guide provides an in-depth exploration of the discovery, structural elucidation, and seminal synthetic methodologies of pyridine. It offers researchers, scientists, and drug development professionals a detailed look at the foundational experiments, key historical data, and the logical workflows of the syntheses that made pyridine a staple of the modern chemical industry.

The Dawn of Discovery: Isolation and Characterization

Thomas Anderson and the Naming of Pyridine

The history of pyridine begins in the late 1840s with the work of Scottish physician and chemist Thomas Anderson.[1][2] While investigating the components of bone oil, a viscous, dark liquid obtained from the destructive distillation of animal bones, Anderson isolated a colorless liquid with a distinctively unpleasant, fish-like odor.[1][3] He purified the substance and, noting its high flammability, named it "pyridine" by combining the Greek word pyr (πῦρ), meaning fire, with the suffix "-idine," which was used to denote a cyclic organic compound containing a nitrogen atom.[1] Anderson's initial work, published around 1849-1851, marked the first documented reference to this foundational heterocyclic compound.[1]

Early Isolation from Natural Sources

Anderson's initial method of obtaining pyridine was laborious. He heated animal bones to high temperatures and then subjected the resulting oil to fractional distillation to separate the basic components.[4] This crude mixture, which also contained related compounds like picoline, lutidine, and collidine, was the primary source of pyridine in its early years.[4][5] In addition to bone oil, pyridine was also identified as a component of coal tar, the condensate from coking ovens in the steel industry, which later became a more significant industrial source before the advent of large-scale synthesis.[6]

Elucidation of the Pyridine Structure

For two decades after its discovery, the chemical structure of pyridine remained a mystery. In 1869, the German chemist Wilhelm Körner, followed closely by the Scottish chemist James Dewar in 1871, independently proposed the correct structure.[1][2][3] Drawing an analogy to the structures of benzene and naphthalene, they suggested that pyridine consisted of a benzene ring in which one methine (=CH−) group was replaced by a nitrogen atom.[1] This revolutionary idea was later confirmed experimentally in 1876 when Scottish chemist William Ramsay accomplished the first-ever synthesis of a heteroaromatic compound, forming pyridine by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube.[1][7][8]

Milestones in Pyridine Synthesis

The transition from tedious isolation to controlled chemical synthesis was a critical step in unlocking the potential of pyridine. The following diagram illustrates the key historical progression.

Caption: A timeline of key events in the history of pyridine.

The Hantzsch Pyridine Synthesis (1881)

In 1881, the German chemist Arthur Rudolf Hantzsch developed the first major synthesis of pyridine derivatives.[9][10] The Hantzsch synthesis is a multi-component reaction that, in its classic form, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia.[9][11] The initial product is a 1,4-dihydropyridine (often called a "Hantzsch ester"), which is then oxidized in a subsequent step to yield the final aromatic pyridine derivative.[10] While a significant breakthrough, early versions of this method were often cumbersome and produced low yields.[2]

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Pyridine - American Chemical Society [acs.org]

- 3. Pyridine | Podcast | Chemistry World [chemistryworld.com]

- 4. encyclopedia.com [encyclopedia.com]

- 5. cris.bgu.ac.il [cris.bgu.ac.il]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. William Ramsay - Wikipedia [en.wikipedia.org]

- 8. William Ramsay [scielo.org.mx]

- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 11. Hantzsch_pyridine_synthesis [chemeurope.com]

Spectroscopic Analysis of 2,4,6-Triphenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 2,4,6-triphenylpyridine, a significant heterocyclic compound with diverse applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of triphenylpyridine, along with comprehensive experimental protocols for acquiring this data.

Introduction

2,4,6-Triphenylpyridine is a heteroaromatic compound characterized by a central pyridine ring substituted with three phenyl groups. Its unique photophysical properties and potential as a pharmacophore make it a molecule of great interest. A thorough spectroscopic characterization is fundamental for its unambiguous identification, purity assessment, and for understanding its electronic and structural properties. This guide serves as a practical resource for researchers working with this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for 2,4,6-triphenylpyridine, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2,4,6-triphenylpyridine in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data for 2,4,6-Triphenylpyridine in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.21 | d | 7.1 | 4H | Ortho-protons of phenyl groups at C2 and C6 |

| 7.90 | s | - | 2H | Protons at C3 and C5 of the pyridine ring |

| 7.76 | d | 6.9 | 2H | Ortho-protons of the phenyl group at C4 |

| 7.60 - 7.41 | m | - | 9H | Meta- and para-protons of all three phenyl groups |

Note: Chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.[1]

Table 2: ¹³C NMR Spectroscopic Data for 2,4,6-Triphenylpyridine in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 157.5 | C2 and C6 of the pyridine ring |

| 150.2 | C4 of the pyridine ring |

| 139.6 | Quaternary carbon of the phenyl groups at C2 and C6 |

| 139.1 | Quaternary carbon of the phenyl group at C4 |

| 129.2 | Phenyl carbons |

| 129.0 | Phenyl carbons |

| 128.5 | Phenyl carbons |

| 127.2 | Phenyl carbons |

| 127.1 | Phenyl carbons |

| 117.1 | C3 and C5 of the pyridine ring |

Note: The assignment of phenyl carbons can be complex due to overlapping signals.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,4,6-triphenylpyridine is characterized by bands corresponding to C-H and C=C stretching and bending vibrations of the aromatic rings.

Table 3: Key IR Absorption Bands for 2,4,6-Triphenylpyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretching |

| 1580-1600 | Strong | Aromatic C=C stretching (pyridine and phenyl rings) |

| 1450-1500 | Strong | Aromatic C=C stretching (pyridine and phenyl rings) |

| 750-800 | Strong | C-H out-of-plane bending (monosubstituted phenyl) |

| 690-710 | Strong | C-H out-of-plane bending (monosubstituted phenyl) |

Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For aromatic compounds like 2,4,6-triphenylpyridine, the absorption of UV light corresponds to π → π* transitions.

Table 4: UV-Vis Absorption Data for 2,4,6-Triphenylpyridine

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Assignment |

| Ethanol | 312 | Not reported | π → π* transition |

Note: The position and intensity of the absorption maximum can be solvent-dependent.[3]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2,4,6-triphenylpyridine.

NMR Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2,4,6-triphenylpyridine.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the FID as described for the ¹H spectrum.

-

Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

IR Spectroscopy (KBr Pellet Method)

Materials and Equipment:

-

Fourier-transform infrared (FTIR) spectrometer.

-

Agate mortar and pestle.

-

Hydraulic press with a pellet die.

-

Spectroscopy-grade potassium bromide (KBr), dried in an oven.

Procedure:

-

Grind 1-2 mg of 2,4,6-triphenylpyridine into a fine powder using the agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr to the mortar.

-

Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

-

Transfer a portion of the mixture to the pellet die.

-

Press the mixture under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet or empty sample compartment and subtract it from the sample spectrum.

UV-Vis Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of 2,4,6-triphenylpyridine of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol or cyclohexane). The solvent should be transparent in the wavelength range of interest.

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1-1.0).

Procedure:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matching quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Record the UV-Vis spectrum over a desired wavelength range (e.g., 200-400 nm).

-

The instrument will automatically subtract the absorbance of the blank from the sample.

-

Identify the wavelength of maximum absorbance (λmax).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 2,4,6-triphenylpyridine.

Caption: Workflow for the spectroscopic analysis of 2,4,6-triphenylpyridine.

This guide provides a foundational understanding of the spectroscopic properties of 2,4,6-triphenylpyridine and practical protocols for its analysis. For more specific applications, further optimization of the experimental parameters may be necessary.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility and Stability of Triphenylpyridine

Abstract

Triphenylpyridine, specifically the 2,4,6-triphenylpyridine isomer, is a heterocyclic aromatic compound with significant applications in materials science, particularly in the development of organic light-emitting devices (OLEDs) where it serves as an electron-transporting and hole-blocking material.[1][2] Its utility as a precursor and building block in the synthesis of more complex molecules, including potential pharmaceutical candidates and agrochemicals, necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of 2,4,6-triphenylpyridine. It consolidates available quantitative data, details standardized experimental protocols for property determination, and offers visual workflows to guide researchers in their laboratory practices.

Physicochemical Properties of 2,4,6-Triphenylpyridine

The inherent properties of a molecule are foundational to understanding its behavior in various systems. The data available for 2,4,6-triphenylpyridine (CAS No: 580-35-8) is summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₃H₁₇N | [3][4] |

| Molecular Weight | 307.39 g/mol | [3][4][5] |

| Melting Point | 139.0 to 143.0 °C | [6][7][8] |

| Boiling Point | 456.9 °C at 760 mmHg | [4][6][7] |

| Density | 1.103 g/cm³ | [6][7] |

| LogP (Octanol/Water) | 6.08 | [5][6][7] |

| pKa (Predicted) | 3.95 ± 0.10 | [6] |

| Appearance | Powder to crystal form | [8] |

Solubility Profile

The solubility of a compound is a critical parameter influencing its application, formulation, and bioavailability. The high LogP value of 6.08 indicates that triphenylpyridine is a highly lipophilic and hydrophobic molecule, suggesting poor solubility in aqueous media and good solubility in organic solvents.[5][6][7]

Quantitative Solubility Data

Specific quantitative solubility data for triphenylpyridine in various solvents is not extensively documented in publicly available literature. However, its molecular structure, dominated by three phenyl rings, strongly supports its classification as a poorly water-soluble compound. Derivatives of triphenylpyridine have been noted for their excellent solubility in common organic solvents.[2] For drug development purposes, precise measurement in relevant physiological and formulation buffers is essential.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, established by Higuchi and Connors, remains the gold-standard for determining the thermodynamic solubility of poorly soluble compounds.[9] It measures the equilibrium concentration of a solute in a solvent, providing a definitive value for saturation solubility.

Objective: To determine the equilibrium solubility of Triphenylpyridine in a specified solvent system.

Materials:

-

2,4,6-Triphenylpyridine (solid)

-

Solvent of interest (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis Spectrophotometer for quantification

-

Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

-

Preparation: Add an excess amount of solid triphenylpyridine to a series of vials containing a known volume of the chosen solvent. The excess solid is crucial to ensure a saturated solution is achieved at equilibrium.[9]

-

Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete removal of solid particles, centrifuge the samples at a high speed.

-

Sample Collection: Carefully extract an aliquot from the supernatant, ensuring no solid material is disturbed.

-

Filtration: Immediately filter the aliquot using a chemically inert syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

-

Dilution: Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of triphenylpyridine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10][11][12][13]

-

Calculation: Calculate the original solubility by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Stability Profile

Stability testing is a regulatory requirement and a scientific necessity to understand how a compound's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[14][15][16]

Chemical Stability and Degradation Pathways

The core structure of 2,4,6-triphenylpyridine, consisting of a stable pyridine ring and three phenyl substituents, suggests a high degree of intrinsic stability. Aromatic systems are generally resistant to degradation under mild conditions. However, under forcing conditions (e.g., strong acid/base, high heat, oxidation, UV light), degradation can occur. One study noted that triphenylborane-pyridine (a different compound) completely degrades in the presence of copper ions, highlighting a potential sensitivity of related structures to metal-catalyzed degradation.[17] Microbial degradation pathways for the parent pyridine ring have also been identified, which could be relevant in environmental fate studies.[18]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[14][15][19] The conditions outlined are based on ICH guidelines.[15][20]

Objective: To assess the intrinsic stability of Triphenylpyridine and identify potential degradation products under various stress conditions.

Materials:

-

Triphenylpyridine (drug substance) or its formulation (drug product)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven, Photostability chamber

-

pH meter

-

Validated stability-indicating HPLC method (e.g., with UV or MS detector)

Methodology: A solution of triphenylpyridine is subjected to the following conditions. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[21]

-

Acid Hydrolysis:

-

Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60-80°C).

-

Collect aliquots at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

-

Base Hydrolysis:

-

Treat the sample with 0.1 M NaOH at an elevated temperature.

-

Collect and neutralize aliquots as in the acid hydrolysis step.

-

-

Oxidative Degradation:

-

Treat the sample with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature.

-

Monitor the reaction over time and quench if necessary before analysis.

-

-

Thermal Degradation:

-

Expose the solid sample or a solution to high heat (e.g., 80-100°C) in a calibrated oven.

-

For solutions, ensure the solvent is stable at the test temperature.

-

Analyze samples at set intervals.

-

-

Photostability:

-

Expose the solid or solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[20]

-

A control sample should be protected from light to differentiate light-induced degradation from thermal degradation.

-

Sample Analysis:

-

All stressed samples are analyzed using a validated stability-indicating HPLC method.

-

The method must be able to separate the intact triphenylpyridine from all major degradation products.

-

A photodiode array (PDA) detector can help assess peak purity, while a mass spectrometry (MS) detector is invaluable for identifying the structure of unknown degradants.[22]

Conclusion

2,4,6-Triphenylpyridine is a hydrophobic, crystalline solid with poor aqueous solubility and high predicted stability. While specific quantitative data on its solubility and degradation kinetics are sparse in the literature, this guide provides the established, industry-standard experimental protocols necessary for their determination. The Shake-Flask method for solubility and a comprehensive forced degradation study are fundamental to characterizing this molecule for applications in materials science and as a synthetic intermediate. The provided workflows serve as a practical guide for researchers to generate the robust data required for formulation development, regulatory submissions, and predicting the compound's behavior and fate.

References

- 1. Synthesis and properties of n-type triphenylpyridine derivatives and applications in deep-blue organic light-emitting devices as electron-transporting layer - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,4,6-Triphenylpyridine | C23H17N | CID 136370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-Triphenylpyridine | 580-35-8 | AAA58035 | Biosynth [biosynth.com]

- 5. Pyridine, 2,4,6-triphenyl- (CAS 580-35-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. lookchem.com [lookchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2,4,6-TRIPHENYLPYRIDINE CAS#: 580-35-8 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Determination of four pyridine alkaloids from Tripterygium wilfordii Hook. f. in human plasma by high-performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rjptonline.org [rjptonline.org]

- 15. scispace.com [scispace.com]

- 16. youtube.com [youtube.com]

- 17. Degradation of triphenylborane-pyridine antifouling agent in water by copper ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ICH Official web site : ICH [ich.org]

- 21. biomedres.us [biomedres.us]

- 22. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

An In-depth Technical Guide to the Synthesis and Screening of Triphenylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, screening methodologies, and biological activities of triphenylpyridine derivatives. It is designed to serve as a core resource for researchers and professionals involved in drug discovery and materials science. This document details experimental protocols, presents quantitative data in structured tables, and visualizes key pathways and workflows to facilitate a deeper understanding of this important class of compounds.

Introduction to Triphenylpyridine Derivatives

Triphenylpyridines are a class of heterocyclic compounds characterized by a central pyridine ring substituted with three phenyl groups. Their rigid, planar structure and tunable electronic properties make them privileged scaffolds in medicinal chemistry and materials science. In the realm of drug discovery, triphenylpyridine derivatives have demonstrated a wide range of biological activities, including potent anticancer and antimicrobial effects. Their mechanism of action often involves the modulation of key signaling pathways implicated in disease progression. In materials science, their unique photophysical properties are harnessed in the development of organic light-emitting diodes (OLEDs). This guide will delve into the synthetic strategies to access these molecules and the screening methods used to evaluate their potential applications.

Synthesis of Triphenylpyridine Derivatives

The synthesis of triphenylpyridine derivatives can be broadly categorized into two main approaches: one-pot multi-component reactions and oxidative cyclization reactions.

One-Pot Multi-Component Synthesis

One-pot reactions are highly efficient as they allow for the construction of complex molecules in a single step, minimizing waste and purification efforts. A common method for synthesizing 2,4,6-triarylpyridines is the Chichibabin pyridine synthesis, which involves the condensation of acetophenones, benzaldehydes, and an ammonia source.[1][2]

Experimental Protocol: One-Pot Synthesis of 2,4,6-Triarylpyridines [2]

-

Reaction Setup: A mixture of a substituted benzaldehyde (2 mmol), a substituted acetophenone (4 mmol), ammonium acetate (3 mmol), and cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (0.12 g, 2.5 mol%) is placed in a round-bottom flask.[2]

-

Reaction Conditions: The reaction mixture is heated in an oil bath with stirring at 110°C for 4 hours under solvent-free conditions.[1][2]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice water (10 mL). The precipitated solid is collected by filtration, washed with distilled water (40 mL), and dried. The crude product is then recrystallized from 95% ethanol (10 mL) to yield the pure 2,4,6-triarylpyridine.[2]

A variety of catalysts and reaction conditions can be employed in this synthesis, offering flexibility and the ability to tolerate a range of functional groups on the aromatic rings.[1]

Synthesis via Oxidative Cyclization

Oxidative cyclization provides an alternative route to triphenylpyridines, often utilizing ketoximes and phenylacetic acids as starting materials. This method proceeds through the oxidative functionalization of a C-H bond.[3][4][5]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridines via Oxidative Cyclization [3][4]

-

Reaction Setup: A mixture of acetophenone oxime acetate (0.106 g, 0.6 mmol), phenylacetic acid (0.027 g, 0.2 mmol), and an internal standard such as diphenyl ether (16 µL, 0.1 mmol) is added to a 12-mL screw-cap pressurized vial containing toluene (2 mL).[3]

-

Catalyst and Oxidant Addition: The reaction mixture is magnetically stirred and heated for 5 minutes. A heterogeneous catalyst, such as Sr-doped LaCoO₃ perovskite (2.3 mg, 5 mol%), is then added. The mixture is stirred for an additional 2 minutes to ensure complete dispersion of the catalyst. Finally, di-tert-butylperoxide (DTBP) (0.14 mL, 0.6 mmol) is added as an oxidant.[3][4]

-

Reaction Conditions: The resulting mixture is stirred at 140°C for 2 hours. The reactor tube is then back-filled with argon and stirred at 140°C for an additional 6 hours.[3][4]

-

Work-up and Purification: The reaction mixture is diluted with ethyl acetate (5 mL) and washed with a saturated sodium bicarbonate solution (5 mL). The organic layer is dried over anhydrous Na₂SO₄. The product yield can be determined by GC analysis relative to the internal standard. Further purification can be achieved by column chromatography.[3]

This method offers a novel approach, particularly with the use of recyclable heterogeneous catalysts, contributing to greener synthetic practices.[3][4][5]

Screening of Triphenylpyridine Derivatives

The screening of triphenylpyridine derivatives is crucial to identify and characterize their biological activities and potential applications. This section details the experimental protocols for anticancer and antimicrobial screening.

Anticancer Activity Screening

The anticancer potential of triphenylpyridine derivatives is primarily assessed through in vitro cytotoxicity assays, cell cycle analysis, and specific kinase inhibition assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is widely used to determine the cytotoxic potential of compounds against cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the triphenylpyridine derivatives and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

-

Formazan Formation: The plate is incubated for an additional 3.5 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution. The absorbance is then read at 590 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Workflow for MTT Assay

MTT Assay Experimental Workflow

Flow cytometry is used to analyze the effect of triphenylpyridine derivatives on the cell cycle distribution of cancer cells. This helps to determine if the compounds induce cell cycle arrest at a specific phase.

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Cancer cells are treated with the triphenylpyridine derivative at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed again with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any drug-induced cell cycle arrest.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Many pyridine derivatives have been shown to inhibit VEGFR-2.[6][7][8][9][10]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [8]

-

Reaction Mixture: The assay is typically performed in a kinase buffer containing recombinant VEGFR-2 enzyme, a substrate peptide, and ATP.

-

Inhibitor Addition: The triphenylpyridine derivative is added to the reaction mixture at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature.

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

-

Data Analysis: The percentage of VEGFR-2 inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.

Antimicrobial Activity Screening

The antimicrobial efficacy of triphenylpyridine derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Inoculum Preparation: A standardized inoculum of the test bacteria is prepared in a suitable broth medium.

-

Serial Dilution: The triphenylpyridine derivative is serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Biological Activities and Signaling Pathways

Triphenylpyridine derivatives have been shown to target several key signaling pathways involved in cancer progression.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers.[11][12][13][14][15] Small molecule inhibitors targeting this pathway, particularly the Smoothened (SMO) receptor, have shown therapeutic promise.[14][15] Pyridine-containing compounds have been identified as effective Hh pathway inhibitors.[14]

Hedgehog Signaling Pathway

Hedgehog Signaling Pathway Inhibition

Inhibition of the VEGFR-2 Signaling Pathway

The VEGFR-2 signaling pathway is a primary driver of angiogenesis. Inhibition of this pathway is a well-established strategy in cancer therapy.[6][7][8][9][10]

VEGFR-2 Signaling Pathway

References

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. rsc.org [rsc.org]

- 4. scispace.com [scispace.com]

- 5. Synthesis of triphenylpyridines via an oxidative cyclization reaction using Sr-doped LaCoO3 perovskite as a recyclable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. symc.edu.cn [symc.edu.cn]

- 13. Identification of Hedgehog Signaling Inhibitors with Relevant Human Exposure by Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]

The Core Mechanism of Action of Triphenylpyridine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylpyridine and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, garnering substantial interest in the field of medicinal chemistry. The unique structural scaffold of triphenylpyridine allows for versatile functionalization, enabling the fine-tuning of its physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the known mechanisms of action of triphenylpyridine compounds, with a primary focus on their anticancer properties. Additionally, it delves into their potential as anti-inflammatory and neuroprotective agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved. The pyridine ring system is a common feature in many FDA-approved drugs, highlighting its importance in interacting with biological targets through hydrogen bonding and π-π stacking.[1][2]

Primary Mechanism of Action: Dual Inhibition of Topoisomerases

A significant body of research points to the dual inhibition of topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα) as a primary mechanism for the anticancer effects of certain triphenylpyridine derivatives, particularly dihydroxylated 2,4,6-triphenylpyridines.[3] Topoisomerases are crucial enzymes that resolve topological challenges in DNA during replication, transcription, and recombination.[4] Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.

Dihydroxylated 2,6-diphenyl-4-chlorophenylpyridines have been identified as potent dual inhibitors of Topo I and Topo IIα.[5] The positioning of hydroxyl groups on the phenyl rings, particularly at the meta or para positions, is crucial for this inhibitory activity.[3][5] Notably, these compounds often act as non-intercalative catalytic inhibitors, meaning they do not insert themselves into the DNA but rather interfere with the enzymatic action of the topoisomerases.[5] This mechanism is distinct from some other topoisomerase inhibitors and may offer a different therapeutic profile. The inhibition of Topo I has been observed with a minimum inhibitory concentration of 15 μM for some related terpyridine platinum(II) complexes.[6]

Signaling Pathway for Topoisomerase Inhibition

Caption: Triphenylpyridine-mediated topoisomerase inhibition pathway.

Secondary Mechanisms of Action and Therapeutic Potentials

Beyond topoisomerase inhibition, triphenylpyridine derivatives and related pyridine compounds have been shown to exert their biological effects through several other mechanisms.

Induction of Apoptosis and Cell Cycle Arrest via p53 and JNK Signaling

Certain anticancer pyridine derivatives induce G2/M cell cycle arrest and apoptosis.[7] This is achieved through the upregulation of the tumor suppressor protein p53 and its downstream target p21, a cell cycle inhibitor.[7] Concurrently, these compounds can activate the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a crucial role in promoting apoptosis in response to cellular stress.[7]

Caption: Apoptosis induction by anticancer pyridines via p53 and JNK.

Anti-inflammatory Effects

Derivatives of pyridine have demonstrated significant anti-inflammatory properties. One proposed mechanism is the inhibition of cytochrome P450, which reduces the levels of inflammatory mediators.[8] Other studies suggest that these compounds can inhibit cyclooxygenase and lipoxygenase, key enzymes in the inflammatory pathway.[9] Furthermore, some pyridine derivatives can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), likely through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[10]

Caption: Inhibition of the NF-κB inflammatory pathway by pyridine derivatives.

Neuroprotective Effects

Novel pyridine derivatives have emerged as potential therapeutic agents for neurodegenerative diseases. Their neuroprotective effects are attributed to multiple mechanisms, including the activation of the myocyte enhancer factor 2D (MEF2D) and peroxisome proliferator-activated receptor γ co-activator 1α (PGC1α) via the Akt/GSK3β signaling pathway.[11][12] Additionally, they can promote neurogenesis by activating the brain-derived neurotrophic factor (BDNF)/cAMP responsive element-binding protein (CREB) pathway.[11][12] Some dihydropyridine derivatives also exhibit neuroprotection by inhibiting GSK-3β and blocking L-type voltage-dependent calcium channels, thereby reducing oxidative stress and cell death.[13] Anti-neuroinflammatory actions have also been observed through the inhibition of nitric oxide and TNF-α production in microglial cells.[14]

Caption: Neuroprotective signaling pathways modulated by pyridine derivatives.

Quantitative Data Summary

The biological activity of triphenylpyridine and related derivatives has been quantified in various studies. The following tables summarize key inhibitory concentrations (IC50) and binding affinities (Ki).

Table 1: Anticancer and Kinase Inhibitory Activities

| Compound Class | Target Cell Line / Enzyme | IC50 (µM) | Reference(s) |

|---|---|---|---|

| Dihydroxylated 2,6-diphenyl-4-chlorophenylpyridines | T47D, HCT15, HeLa | Potency up to 348.5x etoposide | [5] |

| Anticancer Pyridines | HepG2 | 4.5 ± 0.3 | [7] |

| Pyridine-Ureas | VEGFR-2 | 3.93 - 5.0 | [15] |

| Pyrazolo[3,4-b]pyridines | CDK2 | 0.460 - 1.630 | [16] |

| Pyrazolo[3,4-b]pyridines | CDK9 | 0.262 - 0.801 |[16] |

Table 2: Anti-inflammatory and Receptor Binding Activities

| Compound Class | Target / Assay | IC50 / Ki (µM) | Reference(s) |

|---|---|---|---|

| Pyridine Derivatives | Nitric Oxide Inhibition | 76.6 - 96.8 | [10] |

| Quinoxaline Carboxamides | 5-HT1A Receptor | Ki: 0.095 - 1.683 | [17] |

| Tetrahydropyridinopyrimidines | CRF1 Receptor | 0.011 |[18] |

Experimental Protocols

The elucidation of the mechanisms of action of triphenylpyridine compounds relies on a variety of standardized and specialized experimental protocols.

Topoisomerase Inhibition Assay

This assay is fundamental to determining the effect of triphenylpyridine derivatives on the catalytic activity of topoisomerase I and II.

-

Objective: To measure the inhibition of DNA relaxation (Topo I) or decatenation (Topo II) by the test compounds.

-

Methodology:

-

Reaction Mixture Preparation: A reaction buffer containing supercoiled plasmid DNA (for Topo I) or catenated kinetoplast DNA (kDNA, for Topo II) is prepared.

-

Compound Incubation: The test compound (triphenylpyridine derivative) at various concentrations is pre-incubated with purified human topoisomerase I or IIα enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of ATP (for Topo II) and the DNA substrate. The mixture is incubated at 37°C.

-

Reaction Termination: The reaction is stopped by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

-

Analysis: The DNA topoisomers are separated by agarose gel electrophoresis. The gel is stained with ethidium bromide and visualized under UV light.

-

Quantification: The intensity of the bands corresponding to the different DNA forms (supercoiled, relaxed, decatenated) is quantified using densitometry. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of the enzyme's catalytic activity.

-

Caption: A generalized workflow for an in vitro topoisomerase inhibition assay.

Cell Viability (MTT) Assay

-

Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the triphenylpyridine derivatives for a specified period (e.g., 48 or 72 hours).

-

After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[6]

-

Western Blot Analysis for Protein Expression

-

Objective: To detect and quantify changes in the expression levels of specific proteins involved in signaling pathways (e.g., p53, p21, JNK).[7]

-

Methodology:

-

Cells are treated with the test compounds and then lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins.

-

The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the signal is detected using an imaging system.

-

The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

-

Receptor Binding Assay

-

Objective: To determine the affinity of a compound for a specific receptor.[19][20]

-

Methodology:

-

A membrane preparation containing the receptor of interest is incubated with a radiolabeled ligand that is known to bind to the receptor.

-

The test compound (unlabeled) is added at various concentrations to compete with the radiolabeled ligand for binding to the receptor.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity on the filters (representing the bound ligand) is measured using a scintillation counter.

-

The data is used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

-

Conclusion

Triphenylpyridine compounds exhibit a diverse range of biological activities, with their mechanism of action being context-dependent on their specific chemical structure and the biological system under investigation. The primary and most well-documented mechanism for their anticancer effects is the dual inhibition of topoisomerases I and II, leading to DNA damage and apoptosis. However, their ability to modulate other critical cellular processes, including cell cycle progression, inflammatory responses, and neuronal survival pathways, underscores their potential as scaffolds for the development of multi-targeted therapeutic agents. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the selectivity and potency of these compounds for various therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers in this exciting and promising area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. scientificarchives.com [scientificarchives.com]

- 3. Dihydroxylated 2,4,6-triphenyl pyridines: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydroxylated 2,6-diphenyl-4-chlorophenylpyridines: Topoisomerase I and IIα dual inhibitors with DNA non-intercalative catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, DNA binding, topoisomerase I inhibition and antiproliferation activities of three new functionalized terpyridine platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols with topical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective and neurogenic effects of novel tetramethylpyrazine derivative T-006 in Parkinson’s disease models through activating the MEF2-PGC1α and BDNF/CREB pathways | Aging [aging-us.com]

- 12. Neuroprotective and neurogenic effects of novel tetramethylpyrazine derivative T-006 in Parkinson's disease models through activating the MEF2-PGC1α and BDNF/CREB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Enhancing a CH−π Interaction to Increase the Affinity for 5-HT1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and structure-affinity relationships of 4-(5-Aryl-1,2,3,6-tetrahydropyridino)pyrimidine derivatives as corticotropin-releasing factor(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and adenosine receptor affinity of a series of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Multifaceted Biological Profile of Triphenylpyridines: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary biological activities of triphenylpyridine and its derivatives, targeting researchers, scientists, and professionals in the field of drug development. This document collates and presents quantitative data, detailed experimental methodologies, and visual representations of signaling pathways to facilitate a comprehensive understanding of the therapeutic potential of this chemical scaffold.

Triphenylpyridine derivatives have emerged as a versatile class of compounds exhibiting a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Their diverse activities stem from various mechanisms, including enzyme inhibition and modulation of key cellular signaling pathways. This guide summarizes the current state of research, offering a foundational resource for further investigation and development.

Anticancer Activity: Targeting Cell Proliferation and Survival

Triphenylpyridine derivatives have demonstrated significant potential as anticancer agents across various cancer cell lines. Their mechanisms of action often involve the inhibition of critical cell cycle regulators and the induction of apoptosis.

Notably, certain pyrazolo[3,4-b]pyridine derivatives have shown potent cytotoxicity against HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines.[1][2] For instance, compound 9a exhibited an IC50 value of 2.59 µM against HeLa cells, comparable to the standard drug doxorubicin (IC50 = 2.35 µM).[1][2] Similarly, compound 14g displayed strong activity against MCF-7 and HCT-116 cell lines with IC50 values of 4.66 µM and 1.98 µM, respectively.[1][2] The anticancer effects of these compounds are attributed to their ability to inhibit cyclin-dependent kinases (CDK2 and CDK9), leading to cell cycle arrest and apoptosis.[1][2]

Other studies have highlighted the efficacy of novel phosphanylidene derivatives of pyridine against leukemia (HL-60), lung (A549), breast (T-47D), and colon (LoVo) cancer cell lines.[3] Furthermore, triazolo(3,4-b)(1,3,4)thiadiazole pyridine derivatives have also shown promising cytotoxic effects against the MCF-7 cell line.[4]

| Compound/Derivative | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

| Pyrazolo[3,4-b]pyridine 9a | HeLa | 2.59 | Doxorubicin | 2.35 |

| Pyrazolo[3,4-b]pyridine 14g | MCF-7 | 4.66 | Doxorubicin | 4.57 |

| Pyrazolo[3,4-b]pyridine 14g | HCT-116 | 1.98 | Doxorubicin | 2.11 |

| 1,2,4 Triazole-pyridine TP6 | B16F10 | 41.12 - 61.11 | - | - |

Table 1: Anticancer Activity of Selected Triphenylpyridine Derivatives

Experimental Protocol: MTT Assay for Cytotoxicity

The anticancer activity of triphenylpyridine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

-

MTT Addition: Following incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiproliferative effects of novel pyridine derivatives on cancer cells. [wisdomlib.org]

- 4. amhsr.org [amhsr.org]

Exploring the Chemical Space of Triphenylpyridine Analogues: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanism of action of triphenylpyridine analogues as potential therapeutic agents.

This technical guide provides a comprehensive overview of the chemical space surrounding triphenylpyridine analogues, with a focus on their potential as anticancer agents. It is designed for researchers, scientists, and drug development professionals interested in the discovery and development of novel therapeutics based on this privileged scaffold. This document summarizes key quantitative structure-activity relationship (SAR) data, provides detailed experimental protocols for synthesis and biological evaluation, and visualizes the known signaling pathways and experimental workflows.

Data Presentation: Anticancer Activity of Triphenylpyridine Analogues

The following tables summarize the in vitro anticancer activity (IC50 values) of various dihydroxylated 2,4,6-triphenylpyridine analogues against a panel of human cancer cell lines. These compounds have demonstrated significant cytotoxic effects, with some exhibiting greater potency than the established anticancer drug etoposide.

Table 1: Cytotoxicity (IC50, µM) of Dihydroxylated 2,4,6-Triphenylpyridine Analogues [1][2]

| Compound | Substitution Pattern | A549 (Lung) | SK-OV-3 (Ovarian) | SK-MEL-2 (Melanoma) | HCT-15 (Colon) |

| 1 | 2,6-bis(2-hydroxyphenyl)-4-phenylpyridine | >100 | >100 | >100 | >100 |

| 2 | 2,6-bis(3-hydroxyphenyl)-4-phenylpyridine | 8.5 | 7.9 | 10.5 | 12.3 |

| 3 | 2,6-bis(4-hydroxyphenyl)-4-phenylpyridine | 15.2 | 13.8 | 18.1 | 20.4 |

| 4 | 2-(2-hydroxyphenyl)-4-phenyl-6-(3-hydroxyphenyl)pyridine | 25.6 | 22.1 | 28.9 | 31.5 |

| 5 | 2-(2-hydroxyphenyl)-4-phenyl-6-(4-hydroxyphenyl)pyridine | 30.1 | 28.4 | 35.7 | 38.2 |

| 6 | 2-(3-hydroxyphenyl)-4-phenyl-6-(4-hydroxyphenyl)pyridine | 10.1 | 9.2 | 12.8 | 14.7 |

| 7 | 2,4-bis(2-hydroxyphenyl)-6-phenylpyridine | >100 | >100 | >100 | >100 |

| 8 | 2,4-bis(3-hydroxyphenyl)-6-phenylpyridine | 7.8 | 6.9 | 9.5 | 11.2 |

| 9 | 2,4-bis(4-hydroxyphenyl)-6-phenylpyridine | 12.5 | 11.3 | 15.6 | 17.9 |

| 10 | 2-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-6-phenylpyridine | 22.4 | 20.1 | 26.8 | 29.3 |

| 11 | 2-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-6-phenylpyridine | 28.7 | 26.5 | 33.1 | 36.4 |

| 12 | 2-(3-hydroxyphenyl)-4-(4-hydroxyphenyl)-6-phenylpyridine | 9.3 | 8.1 | 11.7 | 13.5 |

| Etoposide | - | 1.2 | 0.9 | 1.5 | 2.1 |

Table 2: Topoisomerase I and II Inhibitory Activity of Dihydroxylated 2,4,6-Triphenylpyridine Analogues (% Inhibition at 100 µM) [1][2]

| Compound | Topoisomerase I Inhibition (%) | Topoisomerase II Inhibition (%) |

| 1 | <10 | <10 |

| 2 | 45 | 85 |

| 3 | 30 | 70 |

| 4 | 20 | 55 |

| 5 | 15 | 40 |

| 6 | 50 | 90 |

| 7 | <10 | <10 |

| 8 | 55 | 95 |

| 9 | 35 | 75 |

| 10 | 25 | 60 |

| 11 | 18 | 45 |

| 12 | 58 | 98 |

| Etoposide | - | 100 |

| Camptothecin | 100 | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of triphenylpyridine analogues and their subsequent biological evaluation.

Synthesis of 2,4,6-Triphenylpyridine Analogues

A common and efficient method for the synthesis of both symmetric and non-symmetric 2,4,6-triphenylpyridines is through a one-pot multicomponent reaction. The following protocol is adapted from established procedures.

Materials:

-

Substituted acetophenones

-

Substituted benzaldehydes

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

To a round-bottom flask, add the desired substituted benzaldehyde (10 mmol), two different or identical substituted acetophenones (10 mmol each), and ammonium acetate (40 mmol).

-

Add glacial acetic acid (20 mL) to the flask.

-

Reflux the reaction mixture with stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice with constant stirring.

-

Filter the precipitated solid, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2,4,6-triphenylpyridine analogue.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Triphenylpyridine analogues dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

-

Prepare serial dilutions of the triphenylpyridine analogues in the culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

-

After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

After 4 hours, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis for Apoptosis-Related Proteins